Home > Products > Screening Compounds P135007 > Imidafenacin metabolite M10
Imidafenacin metabolite M10 - 503598-33-2

Imidafenacin metabolite M10

Catalog Number: EVT-1478677
CAS Number: 503598-33-2
Molecular Formula: C18H21N3O
Molecular Weight: 295.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Intermediate in the preparation of Imidafenacin impurities
Overview

Imidafenacin metabolite M10 is a minor metabolite derived from the metabolism of imidafenacin, an antimuscarinic drug primarily used for treating overactive bladder. Imidafenacin itself is a compound characterized by its ability to antagonize muscarinic receptors, specifically M1, M2, and M3 subtypes, which are involved in bladder contraction and urinary frequency regulation. The metabolic pathway of imidafenacin leads to several metabolites, with M10 being one of the notable products formed during this process.

Source and Classification

Imidafenacin (chemical name: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is classified as an anticholinergic agent. It is primarily metabolized in the liver, with cytochrome P450 enzymes (specifically CYP3A4) playing a significant role in its biotransformation. The identification of M10 as a metabolite arises from studies analyzing the pharmacokinetics and metabolic pathways of imidafenacin in humans and animal models .

Synthesis Analysis

Methods and Technical Details

The synthesis of imidafenacin metabolite M10 occurs through metabolic processes rather than traditional synthetic routes. The primary method involves the enzymatic transformation of imidafenacin via oxidation and ring cleavage reactions facilitated by cytochrome P450 enzymes. In particular, the loss of two carbons from the piperazine moiety is a critical step in forming M10. This metabolic pathway may involve various intermediate metabolites, including oxidized forms and conjugates, which are detected through techniques such as high-performance liquid chromatography and mass spectrometry .

Molecular Structure Analysis

Structure and Data

The molecular structure of imidafenacin metabolite M10 can be represented as follows:

  • Chemical Formula: C16H20N2O
  • Molecular Weight: Approximately 256.35 g/mol

The structure features a modified piperazine ring due to the loss of two carbon atoms, resulting in a cyclic aminol form that may exhibit tautomerism. The precise three-dimensional arrangement can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions and Technical Details

Imidafenacin metabolite M10 undergoes several chemical reactions during its formation:

  1. Oxidation: The initial step involves the oxidation of imidafenacin's piperazine ring.
  2. Cleavage: Following oxidation, there is a cleavage reaction leading to the loss of two carbon atoms.
  3. Fragmentation: Upon collision-induced dissociation (CID) in mass spectrometry, M10 can lose water or ketene, resulting in various fragment ions that provide insight into its structure.

These reactions highlight the complexity of metabolic pathways involving nitrogen-containing heterocycles .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data for M10 is not readily available but can be inferred from related compounds.

These properties are essential for understanding the behavior of M10 in biological systems and its potential interactions with other molecules .

Applications

Scientific Uses

Chemical Identification and Structural Characterization of Imidafenacin Metabolite M10

Structural Elucidation via Mass Spectrometry and Nuclear Magnetic Resonance

Imidafenacin metabolite M10 (CAS No. 503598-33-2; UNII 6C8P8BU7WV) has been characterized through advanced analytical techniques to determine its precise molecular architecture. With a primary molecular formula of C₁₈H₂₁N₃O and a molecular weight of 295.39 g/mol, this metabolite exhibits distinct spectral properties that differentiate it from other imidafenacin biotransformation products [2] [8]. The structural assignment was confirmed through high-resolution mass spectrometry and multidimensional NMR analysis, revealing an open-chain structure featuring a diphenylbutanamide backbone modified with an acetimidoyl functional group [2].

Collision-induced dissociation (CID) studies via liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated characteristic fragmentation patterns for protonated M10. The metabolite undergoes preferential neutral losses of water (-18 Da) or ketene (-42 Da), generating diagnostic fragment ions designated as "f" and "m" in analytical literature [2]. These fragmentation pathways provide crucial insights into the arrangement of functional groups. A particularly significant structural confirmation comes from deuterium exchange experiments, which revealed three exchangeable protons – consistent with the presence of amidine and amide functional groups in its 4-((acetimidoyl)amino)-2,2-diphenylbutanamide configuration [2].

The SMILES notation (CC(=N)NCCC(C(N)=O)(C₁=CC=CC=C₁)C₂=CC=CC=C₂) and standard InChI key (OODRUYLKCLDEQJ-UHFFFAOYSA-N) further confirm the structural identity, depicting the linear arrangement of atoms resulting from piperazine ring cleavage in the parent molecule [2] [8]. These analytical characteristics provide reliable markers for identifying M10 in complex biological matrices during pharmacokinetic studies.

Comparative Analysis with Parent Compound Imidafenacin

Metabolite M10 exhibits substantial structural divergence from its parent compound imidafenacin (C₂₀H₂₁N₃O, MW 319.41 g/mol), primarily through the loss of two carbon atoms from the imidazole-containing piperazine ring system [2] [4] [9]. This transformation represents a significant metabolic degradation pathway that fundamentally alters the molecule's topological and electronic properties. The table below summarizes the key structural differences:

Table 1: Structural and Metabolic Comparison of Imidafenacin and M10 Metabolite

CharacteristicImidafenacin (Parent)Metabolite M10
Molecular FormulaC₂₀H₂₁N₃OC₁₈H₂₁N₃O
Molecular Weight319.41 g/mol295.39 g/mol
Core Structure4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide4-((acetimidoyl)amino)-2,2-diphenylbutanamide
Nitrogen-containing moietyIntact 2-methylimidazole ringOpen-chain acetimidoyl group
Key Functional GroupsTertiary amine, imidazolePrimary amidine, primary amide
CAS Registry Number170105-16-5503598-33-2

The metabolic transformation from imidafenacin to M10 involves ring opening and elimination of two carbon atoms, resulting in the conversion of the cyclic imidazole moiety into a linear amidine functionality [2] [5]. This structural modification has profound implications for the molecule's pharmacological activity, as M10 lacks the critical structural elements required for potent muscarinic receptor binding. While imidafenacin demonstrates nanomolar affinity for M₃ receptors (IC₅₀ = 0.3 nM), the structural alterations in M10 abolish significant receptor interactions, rendering it pharmacologically inactive [6] [9].

In the context of imidafenacin's overall metabolic profile, M10 represents a minor metabolic pathway compared to primary metabolites like the N-glucuronide conjugate (M-9) and the oxidized metabolite (M-2). Pharmacokinetic studies show that M10 constitutes only a small fraction of circulating metabolites, with the N-glucuronide conjugate predominating in early plasma samples and the ring-cleavage form (M-4) becoming more prominent at later time points [2] [5].

Isomeric Forms and Stereochemical Configuration

Comprehensive chiral analysis has confirmed that imidafenacin metabolite M10 exists as a single achiral species without stereoisomers. The molecular structure lacks chiral centers and exhibits no E/Z isomerism around its amidine functionality [2] [8]. This absence of stereochemical complexity differentiates M10 from many other pharmacologically active metabolites that frequently exhibit stereospecific metabolic pathways.

The amidine group (=N-C(N)) in M10 displays tautomeric potential between the imino (C=NH) and amino (C-NH₂) configurations. However, nuclear magnetic resonance studies have demonstrated that under physiological conditions, the metabolite predominantly exists in a single tautomeric state rather than as an equilibrium mixture [2]. This behavior contrasts with some heterocyclic metabolites that exhibit rapid tautomeric interconversion.

Stability Under Physiological Conditions

The hydrolytic stability of M10 is significantly influenced by its amidine functionality, which exhibits greater liability than the imidazole ring of the parent imidafenacin. In vitro studies under simulated physiological conditions (pH 7.4, 37°C) indicate that M10 undergoes pH-dependent degradation through hydrolysis of the amidine group, resulting in cleavage products including 2,2-diphenyl-4-aminobutanamide and acetic acid derivatives [2]. This degradation pathway represents an important consideration for bioanalytical methods development.

Mass spectrometric analysis reveals that M10 demonstrates fragmentation susceptibility during collision-induced dissociation experiments. The protonated molecular ion ([M+H]⁺ at m/z 296.2) undergoes characteristic neutral losses including:

  • Water elimination (-18 Da, yielding m/z 278.2)
  • Ketene loss (-42 Da, yielding m/z 254.2)
  • Ammonia elimination (-17 Da, yielding m/z 279.2) [2]

Table 2: Characteristic Fragmentation Pattern of M10 Under CID Conditions

Precursor IonFragment IonNeutral LossFragment DesignationProposed Fragment Structure
[M+H]⁺ 296.2278.2H₂O (-18 Da)Ion fDehydrated amidine
[M+H]⁺ 296.2254.2CH₂CO (-42 Da)Ion mKetene loss from butanamide chain
[M+H]⁺ 296.2279.2NH₃ (-17 Da)-Ammonia elimination from amide

The deuterium exchange behavior of M10 provides additional insights into its structural stability. When incubated in deuterated solvents, M10 exhibits rapid exchange of three labile protons corresponding to the two amidine NH groups and the amide NH₂ group [2]. This exchange occurs without fragmentation, indicating that the core carbon skeleton remains intact under normal analytical conditions.

In biological matrices, M10 demonstrates moderate metabolic stability but does not undergo further Phase I or Phase II biotransformation at significant rates [5]. Its clearance occurs primarily through renal excretion of the unchanged compound rather than through secondary metabolism. This distinguishes M10 from other imidafenacin metabolites like M-9 (N-glucuronide) and M-2 (oxidized imidazole), which represent major metabolic pathways [5].

Table 3: Key Metabolites of Imidafenacin in Humans

MetaboliteStructure TypeMolecular FormulaRelative AbundanceExcretion Route
M-9N-glucuronideC₂₆H₃₁N₃O₇Major (early plasma)Urine
M-2Oxidized imidazoleC₂₀H₁₉N₃O₂MinorUrine/Feces
M-4Ring-cleavageC₁₉H₂₁N₃O₂Major (late plasma)Urine/Feces
M10Ring-degradationC₁₈H₂₁N₃OMinorUrine

Properties

CAS Number

503598-33-2

Product Name

Imidafenacin metabolite M10

IUPAC Name

4-(1-aminoethylideneamino)-2,2-diphenylbutanamide

Molecular Formula

C18H21N3O

Molecular Weight

295.39

InChI

InChI=1S/C18H21N3O/c1-14(19)21-13-12-18(17(20)22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,19,21)(H2,20,22)

SMILES

CC(=NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N

Synonyms

4-Acetimidoylamino-2,2-Diphenylbutanamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.